molecular formula C10H20O2S B14195649 Ethyl [(4-methylpentyl)sulfanyl]acetate CAS No. 921755-17-1

Ethyl [(4-methylpentyl)sulfanyl]acetate

Cat. No.: B14195649
CAS No.: 921755-17-1
M. Wt: 204.33 g/mol
InChI Key: VXDGHQWDGCWFPI-UHFFFAOYSA-N
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Description

Ethyl [(4-methylpentyl)sulfanyl]acetate is an organosulfur compound characterized by an ethyl acetate backbone linked to a sulfanyl (-S-) group substituted with a 4-methylpentyl chain. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally related sulfanyl acetates. The 4-methylpentyl group introduces a branched alkyl chain, enhancing lipophilicity compared to aromatic or heterocyclic analogs. This structural feature may influence its solubility, reactivity, and biological interactions, making it relevant for applications in medicinal chemistry or material science .

Properties

CAS No.

921755-17-1

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

ethyl 2-(4-methylpentylsulfanyl)acetate

InChI

InChI=1S/C10H20O2S/c1-4-12-10(11)8-13-7-5-6-9(2)3/h9H,4-8H2,1-3H3

InChI Key

VXDGHQWDGCWFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares Ethyl [(4-methylpentyl)sulfanyl]acetate with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties
This compound (hypothetical) C₁₁H₂₀O₂S ~216.34 g/mol Branched alkyl (4-methylpentyl) High lipophilicity, potential for membrane permeability, steric hindrance
Ethyl [(4-methylphenyl)sulfonyl]acetate C₁₁H₁₄O₄S 242.29 g/mol Aromatic sulfonyl (4-methylphenyl) Electron-withdrawing sulfonyl group, lower nucleophilicity, aromatic stability
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate C₁₃H₁₂N₃O₂S 281.32 g/mol Heterocyclic (pyridinyl-pyrimidine) Planar structure, hydrogen bonding capacity, potential for bioactivity
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate C₉H₁₁N₄O₂S 247.30 g/mol Polar heterocyclic (amino, cyano) Enhanced polarity, hydrogen bonding, possible enzyme inhibition

Reactivity and Stability

  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl group in this compound is more nucleophilic than the sulfonyl group in Ethyl [(4-methylphenyl)sulfonyl]acetate, making it prone to oxidation or substitution reactions. The sulfonyl analog’s stability is higher due to electron delocalization .

Physicochemical Properties

  • Lipophilicity: The branched alkyl chain in this compound increases logP values, suggesting greater membrane permeability than polar analogs like Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate .
  • Solubility: Aromatic and heterocyclic derivatives (e.g., pyridinyl-pyrimidine) exhibit lower solubility in nonpolar solvents due to planar, conjugated systems .

Research Findings and Data

Spectroscopic Characterization

  • NMR Signatures : Sulfanyl protons in similar compounds appear as singlets near δ 3.5–4.5 ppm, while aromatic protons in analogs like Ethyl [(4-methylphenyl)sulfonyl]acetate resonate at δ 7.0–8.0 ppm .
  • Mass Spectrometry : Molecular ion peaks for sulfanyl acetates are typically observed at m/z values corresponding to their molecular weights (e.g., m/z 242 for Ethyl [(4-methylphenyl)sulfonyl]acetate) .

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